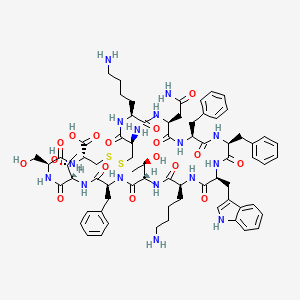
3-(5-chloro-1H-indol-4-yl)-5-(1H-indol-4-yl)-4-propan-2-yl-1H-pyrrole-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
RB-3 is a compound known for its role as an inhibitor of Polycomb Repressive Complex 1 (PRC1). It binds to the RING1B-BMI1 complex with a dissociation constant of 2.8 micromolar. This compound has shown significant potential in promoting differentiation in leukemia cell lines and primary acute myeloid leukemia samples by reducing the overall ubiquitination of histone H2A .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of RB-3 involves a series of chemical reactions that lead to the formation of its molecular structure, which is represented by the formula C24H20ClN3O2. The specific synthetic routes and reaction conditions are proprietary and typically involve multiple steps of organic synthesis, including the formation of key intermediates and their subsequent reactions to form the final product .
Industrial Production Methods
Industrial production of RB-3 would likely involve large-scale organic synthesis techniques, ensuring high purity and yield. This process would include the optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to maximize efficiency and minimize by-products. The final product would undergo rigorous purification processes, such as recrystallization or chromatography, to ensure its suitability for research and potential therapeutic applications .
Chemical Reactions Analysis
Types of Reactions
RB-3 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one atom or group of atoms in the compound with another atom or group of atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, ammonia).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of RB-3 may result in the formation of oxidized derivatives, while reduction may yield reduced forms of the compound. Substitution reactions can lead to the formation of various substituted derivatives, depending on the nature of the substituent introduced .
Scientific Research Applications
RB-3 has a wide range of scientific research applications, including:
Chemistry: RB-3 is used as a tool compound to study the inhibition of PRC1 and its effects on histone ubiquitination.
Biology: RB-3 is utilized in research to understand the role of PRC1 in cellular differentiation and development.
Medicine: RB-3 has potential therapeutic applications in the treatment of leukemia by promoting the differentiation of leukemia cells.
Industry: RB-3 can be used in the development of new therapeutic agents targeting PRC1 and related pathways.
Mechanism of Action
RB-3 exerts its effects by binding to the RING1B-BMI1 complex, a key component of PRC1. This binding inhibits the interaction of PRC1 with nucleosomes, leading to a reduction in the ubiquitination of histone H2A. The inhibition of histone ubiquitination promotes the differentiation of leukemia cells by altering the expression of genes involved in cell differentiation and proliferation .
Comparison with Similar Compounds
RB-3 is unique in its specific inhibition of the RING1B-BMI1 complex within PRC1. Similar compounds include other PRC1 inhibitors and histone deubiquitinase inhibitors. RB-3 stands out due to its high specificity and potency in reducing histone H2A ubiquitination and promoting leukemia cell differentiation .
List of Similar Compounds
PRC1 Inhibitors: Compounds that inhibit other components of PRC1.
Histone Deubiquitinase Inhibitors: Compounds that inhibit enzymes responsible for removing ubiquitin from histones.
RB-3’s unique mechanism of action and high specificity make it a valuable tool in both research and potential therapeutic applications .
Properties
Molecular Formula |
C24H20ClN3O2 |
|---|---|
Molecular Weight |
417.9 g/mol |
IUPAC Name |
3-(5-chloro-1H-indol-4-yl)-5-(1H-indol-4-yl)-4-propan-2-yl-1H-pyrrole-2-carboxylic acid |
InChI |
InChI=1S/C24H20ClN3O2/c1-12(2)19-21(20-15-9-11-27-18(15)7-6-16(20)25)23(24(29)30)28-22(19)14-4-3-5-17-13(14)8-10-26-17/h3-12,26-28H,1-2H3,(H,29,30) |
InChI Key |
IUEFQUANJWCUNT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=C(NC(=C1C2=C(C=CC3=C2C=CN3)Cl)C(=O)O)C4=C5C=CNC5=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![N-[(2R)-1-[[(2R)-3-(1H-indol-3-yl)-1-[[(2S)-1-[(2R)-2-methyloxiran-2-yl]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]-3-methyl-1H-indene-2-carboxamide](/img/structure/B10861812.png)

![15-[(5-fluoro-2,3-dihydro-1-benzofuran-4-yl)methylamino]-9-propan-2-yl-5-(trifluoromethyl)-4,9,12,14,16-pentazatetracyclo[9.6.1.02,7.014,18]octadeca-1(17),2,4,6,11(18),12,15-heptaen-10-one](/img/structure/B10861843.png)

![(E)-but-2-enedioic acid;(5S)-N-[7-(3,6-dihydro-2H-pyran-4-yl)-4-methoxy-[1,3]thiazolo[4,5-c]pyridin-2-yl]-7-oxa-2-azaspiro[4.5]decane-2-carboxamide](/img/structure/B10861853.png)

![3-[1-(4-Chlorophenyl)pyrazol-4-yl]-7,8-dihydroxy-2-(trifluoromethyl)chromen-4-one](/img/structure/B10861869.png)



![(3E)-3-[(1-methylindol-3-yl)methylidene]-2-oxo-1H-indole-5-sulfonamide](/img/structure/B10861893.png)
